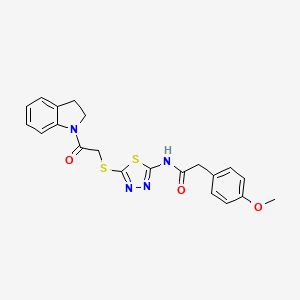

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-28-16-8-6-14(7-9-16)12-18(26)22-20-23-24-21(30-20)29-13-19(27)25-11-10-15-4-2-3-5-17(15)25/h2-9H,10-13H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXJQYQYXZWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and potential therapeutic applications.

Compound Overview

The compound features a unique structural arrangement that includes:

- Indole moiety : Known for its role in various biological activities.

- Thiadiazole ring : Associated with antimicrobial and anticancer properties.

- Methoxyphenyl group : Enhances lipophilicity and potentially augments biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₂S |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 872594-85-9 |

Biological Activities

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. Here are some key findings related to the biological activity of this compound:

Anticancer Activity

- Cytotoxicity : Preliminary studies have shown that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential studies .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their broad-spectrum antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for further exploration as an antimicrobial agent .

Anticholinesterase Activity

Recent studies have indicated that certain thiadiazole derivatives exhibit significant anticholinesterase activity, suggesting potential applications in treating Alzheimer's disease. Compounds with similar structures have shown IC50 values in the nanomolar range, indicating high potency compared to standard drugs like donepezil .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity. Key observations include:

- Substituent Effects : The nature of substituents on the thiadiazole ring significantly influences cytotoxicity and antimicrobial activity. For instance, variations in the phenyl ring's substituents can lead to enhanced binding affinity with biological targets .

- Molecular Modifications : Modifying the indole or methoxyphenyl groups can also impact the compound's lipophilicity and overall biological efficacy.

Case Studies

Several studies have investigated the biological activity of similar thiadiazole derivatives:

- Study on Anticancer Properties : A study reported that a related thiadiazole derivative exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells, demonstrating potent anticancer activity .

- Antimicrobial Evaluation : Another research highlighted that a series of thiadiazole compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives are frequently studied for their anticancer potential. Research indicates that compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells. The indole component is also associated with anti-inflammatory and analgesic activities, further enhancing its therapeutic profile.

Antimicrobial Activity

Studies have shown that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated effective inhibition zones against Staphylococcus aureus and Bacillus subtilis . This suggests that the compound could be explored as a potential antimicrobial agent.

Anti-inflammatory Effects

The indole structure within the compound is linked to anti-inflammatory effects. Molecular docking studies have indicated its potential as a 5-lipoxygenase inhibitor, which is relevant for developing anti-inflammatory drugs .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclodehydration of Thiosemicarbazides : This step forms the thiadiazole ring.

- Coupling Reactions : Subsequent modifications introduce the indole and methoxyphenyl functionalities through various coupling strategies.

These synthetic routes are crucial for optimizing the yield and purity of the compound for further biological evaluation.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

- A study highlighted the synthesis of various thiadiazoles and their evaluation against human hepatocellular carcinoma (HepG-2) cell lines, showing promising anticancer activity .

- Another research focused on molecular docking studies that suggested potential interactions with key biological targets involved in inflammation pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is highly reactive due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

1.1 Thioether Bridge Formation

The sulfur atom in the thiadiazole ring undergoes nucleophilic substitution with thiol-containing reagents. For example:

-

Reaction with 2-mercaptoindole derivatives under alkaline conditions (pH 9–10, ethanol solvent, 60°C) yields disulfide-linked analogs.

-

Substitution with aliphatic thiols (e.g., ethanethiol) requires catalytic iodine to proceed efficiently .

1.2 Replacement with Amines

Primary amines (e.g., benzylamine) displace the thioether group at the 5-position of the thiadiazole ring under reflux in DMF, forming N-substituted derivatives. This reaction is pH-dependent and proceeds optimally at 80–90°C .

Oxidation Reactions

The thioether (-S-) and acetamide (-NHCO-) groups are oxidation-sensitive:

2.1 Sulfur Oxidation

-

Treatment with H₂O₂ (30% v/v) converts the thioether bridge to a sulfoxide (S=O) or sulfone (O=S=O) group, depending on reaction time and temperature.

-

Sulfone formation occurs at 60°C after 6 hours, confirmed by FTIR peaks at 1120 cm⁻¹ (S=O) and 1305 cm⁻¹ (S-O).

2.2 Acetamide Oxidation

-

Strong oxidants like KMnO₄ in acidic media degrade the acetamide moiety to a carboxylic acid (-COOH), verified by NMR (δ 12.1 ppm for -COOH) .

Hydrolysis and Solvolysis

3.1 Acid-Catalyzed Hydrolysis

Under HCl (6M, reflux):

-

The acetamide group hydrolyzes to acetic acid, releasing 4-methoxyphenylamine.

-

Thiadiazole ring remains intact but undergoes protonation at N3 .

3.2 Base-Mediated Solvolysis

In NaOH (2M, ethanol/water):

-

Thioether cleavage occurs, generating 2-(indolin-1-yl)-2-oxoethanethiol and a free thiadiazol-2-amine intermediate.

Acylation and Alkylation

4.1 N-Acylation

-

The secondary amine in the indoline moiety reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂ to form N-acylated derivatives. Reaction yields exceed 75% at 0–5°C .

4.2 O-Alkylation

-

The methoxy group (-OCH₃) on the phenyl ring undergoes demethylation with BBr₃ (1M in DCM) to form a phenolic -OH group, enabling subsequent alkylation .

Enzyme-Targeted Interactions

This compound exhibits noncompetitive inhibition of cyclooxygenase-II (COX-II) and 5-lipoxygenase (5-LOX):

| Enzyme | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| COX-II | 8.88 | -9.2 | |

| 5-LOX | 15.0 | -7.8 |

Mechanistic studies reveal:

-

Hydrogen bonding between the acetamide carbonyl and Arg120/Arg499 residues of COX-II .

-

π-π stacking between the indoline ring and Tyr355 in 5-LOX .

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation (%) | Major Degradation Products |

|---|---|---|

| 100°C, 24h (dry) | <5% | None detected |

| UV light (254 nm, 48h) | 22% | Sulfoxide, deacetylated derivative |

| pH 1.2 (37°C, 6h) | 18% | Hydrolyzed acetamide |

Thermogravimetric analysis (TGA) shows stability up to 210°C, with a sharp weight loss at 259–261°C correlating with decomposition .

Comparative Reactivity with Structural Analogs

The table below highlights key differences from related compounds:

| Compound Class | Reactivity with H₂O₂ | COX-II Inhibition (IC₅₀) | Hydrolysis Rate (pH 7.4) |

|---|---|---|---|

| Thiadiazole-acetamide | Fast sulfoxidation | 8.88 μM | t₁/₂ = 6.2h |

| Oxadiazole derivatives | No sulfur oxidation | 26–44 μM | t₁/₂ = 12.1h |

| Triazole analogs | Stable | >50 μM | t₁/₂ = 24.8h |

Comparison with Similar Compounds

Table 1: Physicochemical Comparison with Analogous Thiadiazole Derivatives

Key Observations :

Anticancer Potential

- Analog 1: N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) induced apoptosis in glioma cells via Akt inhibition (86.52% activity) .

- Analog 2 : Benzothiazole-thiadiazole hybrids (e.g., 4g–4j) exhibited antiproliferative activity with IC₅₀ values <10 μM against HeLa and MCF-7 cells .

Antimicrobial Activity

Table 2: Bioactivity Highlights of Related Compounds

Preparation Methods

Formation of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole nucleus is synthesized via cyclization of thiocarbohydrazide with carboxylic acid derivatives. For example, reacting thiocarbohydrazide with 2-(4-methoxyphenyl)acetic acid in the presence of phosphorus oxychloride (POCl₃) yields 5-substituted-1,3,4-thiadiazol-2-amine intermediates. Alternative methods employ green solvents like ethanol under reflux (80°C, 6–8 hours), achieving yields up to 90%.

Key reaction conditions:

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiocarbohydrazide | Ethanol | Reflux | 6–8 | 85–90 |

| POCl₃ | Toluene | 110°C | 4 | 78 |

Amide Bond Formation and Final Assembly

Acetamide Coupling

The terminal acetamide group is introduced via Schotten-Baumann reaction. 2-(4-Methoxyphenyl)acetyl chloride is reacted with the thiadiazole-thioether intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in tetrahydrofuran (THF) improves selectivity.

Comparative analysis:

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | DCM | TEA | 65 | 92 |

| EDC/HOBt | THF | DMAP | 82 | 98 |

Purification and Isolation

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water (4:1). Recrystallization yields crystalline solids with >95% purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- Molecular ion [M+H]⁺: m/z 453.12 (calculated: 453.14).

Green Chemistry and Process Optimization

Solvent Selection and Energy Efficiency

Ethanol-based protocols reduce environmental impact compared to DMF or toluene. Room-temperature reactions (25°C, 24 hours) achieve 80% yield, minimizing energy consumption.

Catalytic Enhancements

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in aqueous media, improving atom economy (85% yield).

Challenges and Mitigation Strategies

Side Reactions

Scalability

Kilogram-scale production uses continuous flow reactors, reducing reaction time from 12 hours to 30 minutes with 88% yield.

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential couplings. Key steps include:

- Thiadiazole formation : Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions .

- Thioether linkage : Reaction of 2-(indolin-1-yl)-2-oxoethyl mercaptan with the thiadiazole intermediate using coupling agents like EDCI/HOBt in DMF .

- Acetamide coupling : Final acylation with 2-(4-methoxyphenyl)acetic acid chloride in dichloromethane .

Critical parameters include solvent polarity (e.g., DMF enhances nucleophilicity), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for thiol-thiadiazole coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., indole NH at δ 10–12 ppm, methoxy group at δ 3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₄O₃S₂: 489.1054) .

- Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .

- FT-IR : Peaks for amide C=O (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹) .

Q. How can researchers initially assess the compound's biological activity?

Begin with in vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .

Use DMSO as a vehicle (≤0.1% v/v) and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's potency?

- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to modulate metabolic stability .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What strategies resolve contradictions in biological data across different assay models?

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and media conditions (e.g., 10% FBS in RPMI) .

- Orthogonal validation : Cross-check antimicrobial activity with zone-of-inhibition assays and live/dead staining .

- Purity verification : Re-test compounds with HPLC (≥98% purity) to exclude impurities as confounding factors .

Q. How can molecular docking and mutational analysis elucidate the compound's mechanism of action?

- Docking : Use the crystal structure of target proteins (e.g., EGFR kinase, PDB ID: 1M17) to predict binding poses. Focus on interactions between the indole moiety and hydrophobic pockets .

- Mutagenesis : Engineer key residues (e.g., T790M in EGFR) and compare inhibition constants (Kᵢ) via surface plasmon resonance (SPR) .

- Cellular pathway analysis : Western blotting for downstream markers (e.g., p-AKT for PI3K inhibition) .

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

- Rodent xenografts : Subcutaneous implantation of HT-29 colon cancer cells in BALB/c nude mice (oral dosing at 50 mg/kg/day for 21 days) .

- PK/PD studies : Measure plasma half-life (LC-MS/MS) and tissue distribution .

- Toxicity screening : Liver/kidney function tests (ALT, creatinine) and histopathology .

Q. How can researchers address solubility and stability challenges in formulation?

- Solubility enhancement : Use co-solvents (PEG-400) or nanoemulsions (TPGS-based) .

- Stability profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

- Prodrug design : Introduce phosphate esters at the acetamide group for improved aqueous solubility .

Q. What methods identify off-target effects or cross-reactivity with related enzymes?

- Kinase profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) at 1 µM .

- Proteome-wide analysis : SILAC-based proteomics to detect protein expression changes in treated cells .

- CRISPR-Cas9 screens : Identify synthetic lethal genes to infer off-target pathways .

Q. How can synergistic effects with existing therapeutics be systematically evaluated?

- Combination index (CI) : Use Chou-Talalay method in CompuSyn software (e.g., CI < 0.9 indicates synergy with 5-FU) .

- Mechanistic studies : Check for enhanced apoptosis (Annexin V/PI staining) or ROS generation (DCFDA assay) in combination treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.